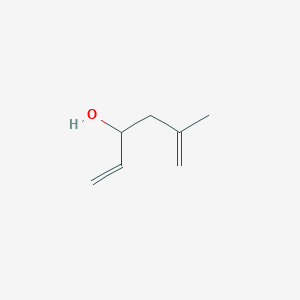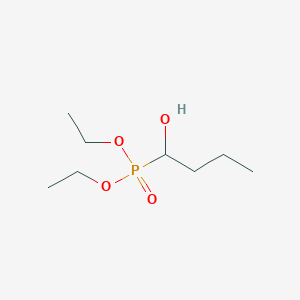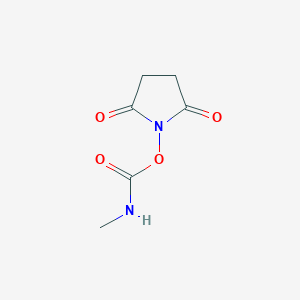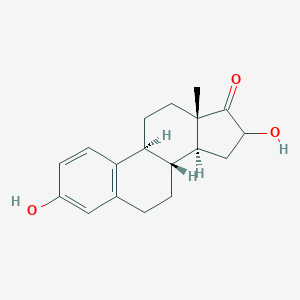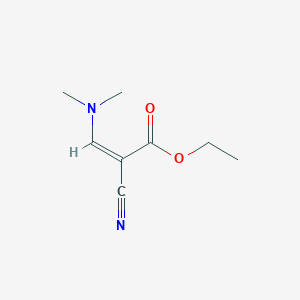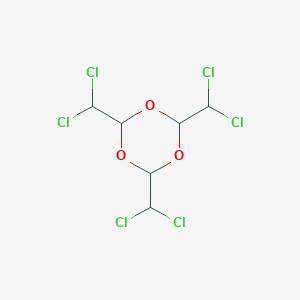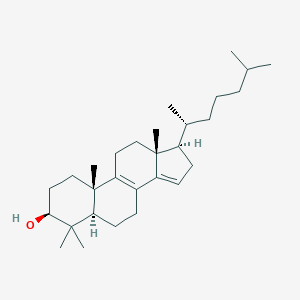
4,4-Dimethyl-5alpha-cholesta-8,14-dien-3beta-ol
Overview
Description
4,4-Dimethyl-5alpha-cholesta-8,14-dien-3beta-ol is a sterol compound that plays a crucial role in the biosynthesis of steroids. It is an intermediate in the metabolic pathway leading to the production of ergosterol, a vital component of fungal cell membranes . This compound is also known for its involvement in the reduction of the C14-unsaturated bond of lanosterol, which is essential for cholesterol biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Dimethyl-5alpha-cholesta-8,14-dien-3beta-ol can be synthesized from lanosterol through a series of oxidative reactions. The process involves the removal of the 14alpha-methyl group of lanosterol in the form of formate, converting it to 4,4-dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol . This reaction is catalyzed by the enzyme sterol 14alpha-demethylase, which requires NADPH as a cofactor .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation using genetically engineered yeast strains. These strains are designed to overexpress the necessary enzymes for the biosynthesis of this compound from simpler sterol precursors .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-5alpha-cholesta-8,14-dien-3beta-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4,4-dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol.
Reduction: The compound can be reduced to form 4,4-dimethyl-5alpha-cholesta-8-en-3beta-ol.
Substitution: It can undergo substitution reactions at the 3beta-hydroxyl group to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and NADP+.
Reduction: Reducing agents such as NADPH are used in the reduction reactions.
Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides under acidic or basic conditions.
Major Products Formed
Oxidation: 4,4-dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol.
Reduction: 4,4-dimethyl-5alpha-cholesta-8-en-3beta-ol.
Substitution: Various 3beta-ester or ether derivatives.
Scientific Research Applications
4,4-Dimethyl-5alpha-cholesta-8,14-dien-3beta-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-5alpha-cholesta-8,14-dien-3beta-ol involves its conversion to ergosterol or cholesterol through a series of enzymatic reactions. The key enzyme, sterol 14alpha-demethylase, catalyzes the removal of the 14alpha-methyl group, facilitating the formation of the final sterol products. This process is crucial for maintaining the integrity and functionality of cell membranes in fungi and animals.
Comparison with Similar Compounds
Similar Compounds
Lanosterol: A precursor in the biosynthesis of 4,4-Dimethyl-5alpha-cholesta-8,14-dien-3beta-ol.
Ergosterol: The final product in the biosynthesis pathway involving this compound.
Cholesterol: Another final product in the biosynthesis pathway, essential for animal cell membranes.
Uniqueness
This compound is unique due to its specific role as an intermediate in both ergosterol and cholesterol biosynthesis. Its ability to undergo various chemical reactions and its involvement in critical biological pathways make it a compound of significant interest in both scientific research and industrial applications.
Properties
IUPAC Name |
(3S,5R,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h13,19-20,22,25-26,30H,8-12,14-18H2,1-7H3/t20-,22-,25+,26+,28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQJUYXFIOFTMA-PBJLWWPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC=C2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40941201 | |
| Record name | 4,4-Dimethylcholesta-8,14-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19456-83-8 | |
| Record name | 4,4-Dimethyl-5α-cholesta-8,14-dien-3β-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19456-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Dimethylcholesta-8,14-dien-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019456838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4-Dimethylcholesta-8,14-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-dimethyl-5alpha-cholesta-8,14-dien-3beta-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062381 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







